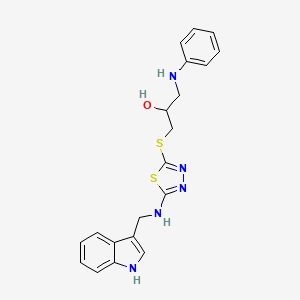
cis-4,4'-Dimethoxystilbene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-4,4’-Dimethoxystilbene: is an organic compound belonging to the stilbene family It is characterized by the presence of two methoxy groups attached to the benzene rings at the 4 and 4’ positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Oxidative Coupling: One common method for synthesizing cis-4,4’-dimethoxystilbene involves the oxidative coupling of 4,4’-dimethoxybibenzyl using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in anhydrous dioxane.
Wurtz Reaction: Another method involves the coupling of p-methoxybenzyl chloride using copper (I) chloride as a catalyst.
Industrial Production Methods: While specific industrial production methods for cis-4,4’-dimethoxystilbene are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-4,4’-Dimethoxystilbene undergoes oxidation reactions, forming dimers and other oxidation products.
Solvolysis: This compound can undergo solvolysis reactions, particularly with α-bromo derivatives.
Common Reagents and Conditions:
Oxidation: Chloranil is often used as an acceptor in charge-transfer complexes during oxidation reactions.
Solvolysis: Sodium acetate and acetic acid are commonly used reagents in solvolysis reactions.
Major Products:
Oxidation: Formation of dimers and other oxidation products.
Solvolysis: Bis-4-methoxyphenylacetylene.
Wissenschaftliche Forschungsanwendungen
cis-4,4’-Dimethoxystilbene has several applications in scientific research:
Chemistry: It is used as a model compound in studies of charge-transfer complexes and cis/trans isomerization.
Biology: Research has shown its potential nematicidal activity, particularly against pinewood nematodes.
Industry: Its chemical properties make it useful in the synthesis of other organic compounds and materials.
Wirkmechanismus
The mechanism of action of cis-4,4’-dimethoxystilbene involves its ability to form charge-transfer complexes and undergo cis/trans isomerization. The compound’s effects are mediated through interactions with molecular targets such as chloranil, which acts as an acceptor in these complexes .
Vergleich Mit ähnlichen Verbindungen
trans-4,4’-Dimethoxystilbene: The trans isomer of 4,4’-dimethoxystilbene, which has different reactivity and properties compared to the cis isomer.
3,3’-Dimethoxystilbene-4,4’-diol: A related compound with hydroxyl groups at the 4 and 4’ positions.
cis-3,5-Dimethoxystilbene: Another stilbene derivative with methoxy groups at the 3 and 5 positions, known for its nematicidal activity.
Uniqueness: cis-4,4’-Dimethoxystilbene is unique due to its specific arrangement of methoxy groups and its ability to form charge-transfer complexes, which distinguishes it from other stilbene derivatives .
Eigenschaften
CAS-Nummer |
2510-75-0 |
|---|---|
Molekularformel |
C16H16O2 |
Molekulargewicht |
240.30 g/mol |
IUPAC-Name |
1-methoxy-4-[(Z)-2-(4-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C16H16O2/c1-17-15-9-5-13(6-10-15)3-4-14-7-11-16(18-2)12-8-14/h3-12H,1-2H3/b4-3- |
InChI-Schlüssel |
CAWFCZIEFIQKRV-ARJAWSKDSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)/C=C\C2=CC=C(C=C2)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,6aR,6aR,6bR,8aR,12aR,14bS)-6a-[[(E)-3-[2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-hydroxyphenyl]prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B12772598.png)

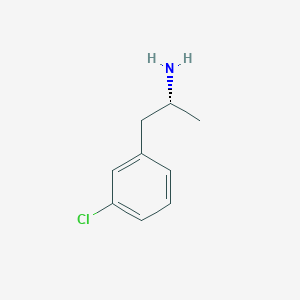

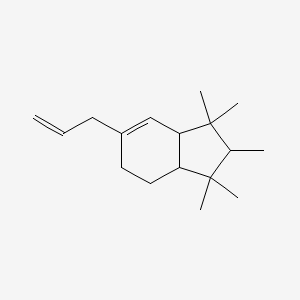
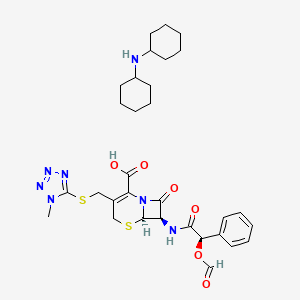


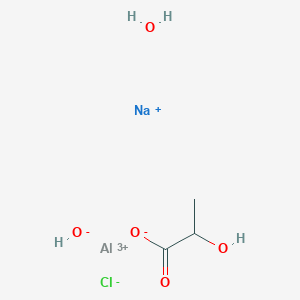
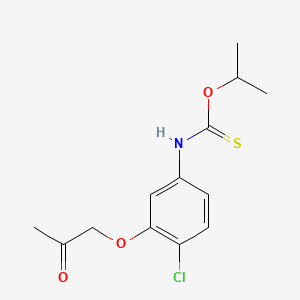
![disodium;4-[[(E)-3-carboxylatoprop-2-enoyl]amino]benzoate;styrene](/img/structure/B12772666.png)


